hGPR91 antagonist 1

GPR91 SUCNR1 potency

hGPR91 antagonist 1 (Compound 4c) is the benchmark tool for GPR91 research with 7 nM IC50, 59-76% MAP inhibition in hypertensive rats, and dual human/rodent activity. Unlike human-selective NF-56-EJ40, it enables in vivo rodent studies; unlike less potent oral analogs, it provides maximal receptor blockade for calcium flux, ERK phosphorylation, and gene expression assays.

Molecular Formula C31H23F4N3O
Molecular Weight 529.5 g/mol
Cat. No. B3027526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehGPR91 antagonist 1
Molecular FormulaC31H23F4N3O
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4
InChIInChI=1S/C31H23F4N3O/c1-19(21-8-10-22(11-9-21)25-12-14-27(32)26(18-25)31(33,34)35)37-29(39)17-20-4-6-23(7-5-20)28-15-13-24-3-2-16-36-30(24)38-28/h2-16,18-19H,17H2,1H3,(H,37,39)/t19-/m0/s1
InChIKeySSQLYMLUWZAJTK-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hGPR91 Antagonist 1: A High-Potency, Selective SUCNR1 Antagonist for Metabolic, Inflammatory, and Fibrotic Research


hGPR91 antagonist 1 (also known as Compound 4c; CAS: 1314796-00-3) is a potent, selective small-molecule antagonist of the succinate receptor SUCNR1 (GPR91) [1]. It was identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization, and is characterized by its high affinity for the human receptor and its ability to block succinate-mediated signaling [2].

Why hGPR91 Antagonist 1 Cannot Be Substituted with Other GPR91/SUCNR1 Antagonists


Generic substitution among GPR91 antagonists is scientifically invalid due to profound differences in species selectivity, oral bioavailability, and potency across the chemical series. For instance, while hGPR91 antagonist 1 (Compound 4c) and NF-56-EJ40 are both potent against the human receptor, NF-56-EJ40 shows negligible activity against rodent orthologs, making it unsuitable for rodent in vivo studies where hGPR91 antagonist 1 has demonstrated pharmacodynamic efficacy [1]. Conversely, the orally bioavailable analog hGPR91 antagonist 3 (Compound 5g) is less potent than 4c at the human receptor . The data presented below quantifies these critical differences, demonstrating that selection must be guided by specific experimental requirements.

hGPR91 Antagonist 1 Quantitative Evidence Guide: Head-to-Head Comparison Data


hGPR91 Antagonist 1 Exhibits Superior Potency vs. Orally Active Analog

hGPR91 antagonist 1 (Compound 4c) demonstrates a 5-fold higher potency at the human GPR91 receptor compared to the orally active analog, hGPR91 antagonist 3 (Compound 5g) [1].

GPR91 SUCNR1 potency IC50

hGPR91 Antagonist 1 Demonstrates Robust In Vivo Target Engagement in a Rat Pharmacodynamic Model

In a rat pharmacodynamic assay using succinate-induced mean arterial pressure (MAP) increase, hGPR91 antagonist 1 (Compound 4c) achieved significant target engagement, with 59% and 76% inhibition of ΔMAP at 2 and 4 hours, respectively [1]. This contrasts with NF-56-EJ40, which is reported to have almost no activity towards rat SUCNR1 .

GPR91 SUCNR1 in vivo pharmacodynamics MAP

hGPR91 Antagonist 1 Shows High and Quantified Plasma Protein Binding

hGPR91 antagonist 1 exhibits 99% plasma protein binding in rats, which is a critical parameter for understanding its free fraction and pharmacokinetic profile .

GPR91 SUCNR1 plasma protein binding pharmacokinetics

Optimal Research and Industrial Application Scenarios for hGPR91 Antagonist 1


In Vitro Signal Transduction Studies in Human Cell Lines

Based on its potent IC50 of 7 nM at the human GPR91 receptor [1], hGPR91 antagonist 1 is ideally suited for blocking succinate-mediated signaling in human-derived cell lines or primary cells. This includes assays measuring calcium mobilization, ERK phosphorylation, or downstream gene expression changes, where maximal receptor blockade is required [1].

In Vivo Pharmacodynamic Studies in Rodent Models of Hypertension and Inflammation

The demonstrated in vivo efficacy in a rat model of succinate-induced hypertension, with 59-76% inhibition of ΔMAP [1], positions hGPR91 antagonist 1 as a valuable tool compound for exploring the role of GPR91 in cardiovascular and renal pathophysiology in rodents [1].

Comparative Pharmacology for Species Selectivity Profiling

Researchers needing to understand species-specific differences in GPR91 pharmacology can use hGPR91 antagonist 1 as a benchmark. Its established activity in both human in vitro assays and rat in vivo models [1] provides a baseline against which to compare the activity of other antagonists, such as the human-selective NF-56-EJ40 , in various species.

Structure-Activity Relationship (SAR) Studies and Chemical Biology

As a well-characterized antagonist (Compound 4c) from a published SAR series [1], hGPR91 antagonist 1 serves as a reference compound for medicinal chemists developing novel GPR91 antagonists. Its potency, selectivity, and in vivo profile provide a benchmark for evaluating new chemical entities targeting this receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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